5-Methyl-3-heptanone

描述

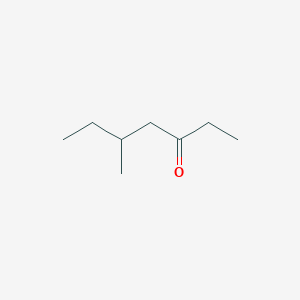

Structure

3D Structure

属性

IUPAC Name |

5-methylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-7(3)6-8(9)5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBKJPTZCVYXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Record name | ETHYL SEC-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-METHYL-3-HEPTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1391 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047047 | |

| Record name | 5-Methyl-3-heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl sec-amyl ketone appears as a clear colorless liquid with a pungent odor. Insoluble in water and partially soluble in alcohol. Vapors are denser than air and may have a narcotic effect in high concentrations. Used in making perfumes and as a solvent for nitrocellulose and vinyl resins., COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pungent odor. | |

| Record name | ETHYL SEC-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-METHYL-3-HEPTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1391 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 5-Methyl-3-heptanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0418.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

315 °F at 760 mmHg (NIOSH, 2023), 157-162 °C, 315 °F | |

| Record name | ETHYL SEC-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-METHYL-3-HEPTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1391 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 5-Methyl-3-heptanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0418.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

138 °F (NIOSH, 2023), 43 °C c.c., 57.2 °C o.c., 138 °F | |

| Record name | ETHYL SEC-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-METHYL-3-HEPTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1391 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 5-Methyl-3-heptanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0418.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Solubility in water, g/100ml at 20 °C: 0.3, Insoluble | |

| Record name | ETHYL SEC-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-METHYL-3-HEPTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1391 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 5-Methyl-3-heptanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0418.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.82 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.82, 0.82 | |

| Record name | ETHYL SEC-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-METHYL-3-HEPTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1391 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 5-Methyl-3-heptanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0418.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.4 | |

| Record name | 5-METHYL-3-HEPTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1391 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2 mmHg (NIOSH, 2023), Vapor pressure, kPa at 25 °C: 0.267, 2 mmHg | |

| Record name | ETHYL SEC-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-METHYL-3-HEPTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1391 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 5-Methyl-3-heptanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0418.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

541-85-5 | |

| Record name | ETHYL SEC-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Methyl-3-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-3-heptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYL-3-HEPTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Heptanone, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-3-heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylheptan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-3-HEPTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RQ13D247K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-METHYL-3-HEPTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1391 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-Heptanone, 5-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MJ7026F0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-70 °F (NIOSH, 2023), -56.7 °C, -70 °F | |

| Record name | ETHYL SEC-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-METHYL-3-HEPTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1391 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 5-Methyl-3-heptanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0418.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-3-heptanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-heptanone, also known as ethyl isoamyl ketone, is an organic compound with the chemical formula C8H16O.[1] It is a colorless liquid with a characteristic pungent, fruity odor.[1][2] This ketone is utilized as a solvent for nitrocellulose and vinyl resins and finds application in the fragrance industry.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visual representations of key processes to support research and development activities.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various sources and represent a consensus of reported data.

General Properties

| Property | Value | Source(s) |

| IUPAC Name | 5-methylheptan-3-one | [1] |

| Synonyms | Ethyl isoamyl ketone, Ethyl 2-methylbutyl ketone, Amyl ethyl ketone | [1] |

| CAS Number | 541-85-5 | [1] |

| Molecular Formula | C8H16O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Pungent, fruity | [1][2] |

Physical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 157-162 °C | 760 mmHg | [1] |

| Melting Point | -57 °C | ||

| Density | 0.823 g/mL | 25 °C | |

| 0.82 g/cm³ | 20 °C | ||

| Solubility in Water | 3 g/L | 20 °C | |

| Refractive Index (nD) | 1.414 | 20 °C | |

| Vapor Pressure | 2.7 hPa | 25 °C | |

| Flash Point | 43 °C | Closed Cup |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physical and spectroscopic properties.

Synthesis of this compound via Grignard Reaction and Oxidation

This two-step synthesis involves the formation of 4-methyl-3-heptanol through a Grignard reaction, followed by its oxidation to this compound.

Step 1: Grignard Synthesis of 4-Methyl-3-heptanol

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer is assembled. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask with anhydrous diethyl ether. A small amount of 2-bromopentane (1 equivalent) is added to initiate the reaction, which can be evidenced by the formation of bubbles. The remaining 2-bromopentane, dissolved in anhydrous diethyl ether, is then added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction with Aldehyde: After the magnesium has been consumed, the Grignard reagent is cooled in an ice bath. Propanal (1 equivalent), dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-methyl-3-heptanol.

Step 2: Oxidation of 4-Methyl-3-heptanol to this compound

-

Oxidizing Agent Preparation: A solution of sodium dichromate (1.2 equivalents) in water and sulfuric acid is prepared in a flask equipped with a dropping funnel and a thermometer, and the solution is cooled in an ice bath.

-

Oxidation Reaction: The crude 4-methyl-3-heptanol from Step 1, dissolved in a suitable solvent like diethyl ether, is added to the dropping funnel. The alcohol solution is then added dropwise to the oxidizing agent, maintaining the reaction temperature below 10 °C.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by TLC. Upon completion, the mixture is stirred for an additional hour at room temperature. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by distillation, and the resulting crude this compound is purified by fractional distillation under reduced pressure.

Determination of Physical Properties

Boiling Point Determination (Micro-method)

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

-

The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat is removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Measurement

-

The mass of a clean, dry pycnometer (specific gravity bottle) of a known volume is accurately measured.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostat at a specific temperature (e.g., 20°C or 25°C) until thermal equilibrium is reached.

-

The mass of the filled pycnometer is accurately measured.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Solubility in Water

-

A known volume of distilled water (e.g., 10 mL) is placed in a sealed vial at a constant temperature.

-

Small, accurately measured increments of this compound are added to the water.

-

After each addition, the vial is vigorously shaken and then allowed to stand until any undissolved liquid has separated.

-

The point at which a persistent second phase (cloudiness or separate layer) is observed is noted.

-

The solubility is expressed as grams of solute per liter of solvent.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is recorded on a standard NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

-

¹³C NMR: A sample is prepared similarly to the ¹H NMR sample. The spectrum is typically proton-decoupled to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

-

A drop of neat this compound is placed between two potassium bromide (KBr) plates to form a thin film.

-

The IR spectrum is recorded using an FTIR spectrometer. The spectrum shows a characteristic strong absorption band for the carbonyl (C=O) group.

Mass Spectrometry (MS)

-

The sample is introduced into a mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

Electron ionization (EI) is a common method used to generate ions. The resulting mass spectrum displays the molecular ion peak and characteristic fragmentation patterns.

Visualizations

Synthesis Workflow of this compound

Caption: Synthesis of this compound.

References

5-Methyl-3-heptanone physical properties

An In-depth Technical Guide to the Physical Properties of 5-Methyl-3-heptanone

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 541-85-5), a versatile organic solvent and flavoring agent.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require detailed information for modeling, formulation, and safety assessments.

Chemical Identity

Summary of Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Weight | 128.21 | g/mol | [1][3][4] | |

| Appearance | Colorless liquid | [1][2][5] | ||

| Odor | Pungent, mild fruity odor | [1][3][5] | ||

| Boiling Point | 157 - 162 | °C | at 760 mmHg | [1][3][6][7] |

| 315 | °F | at 760 mmHg | [1] | |

| Melting Point | -56.7 to -57 | °C | [1][7][8] | |

| -70 | °F | [1] | ||

| Density | 0.82 | g/cm³ | at 20 °C | [1][7] |

| 0.823 | g/mL | at 25 °C | [6][9] | |

| 0.816 - 0.824 | g/mL | at 25 °C | [2] | |

| Refractive Index | 1.414 | at 20 °C (n20/D) | [6][9][10] | |

| 1.418 - 1.424 | at 20 °C (n20/D) | [2] | ||

| 1.4195 | at 15 °C (nD15) | [3] | ||

| Solubility in Water | 1371 | mg/L | at 25 °C (estimated) | [2] |

| 3 | g/L | [5][7] | ||

| Insoluble/Slightly miscible | [1][3] | |||

| Solubility in Organic Solvents | Soluble in alcohol | [1][2] | ||

| Compatible with ethers and ketones | [3] | |||

| Vapor Pressure | 2 | mmHg | at 25 °C | [1] |

| 2.444 | mmHg | at 25 °C (estimated) | [2] | |

| 2.7 - 3 | hPa | at 20-25 °C | [7][11] | |

| Flash Point | 43 - 44 | °C | Closed Cup | [1][6][7] |

| 111 - 111.2 | °F | Closed Cup | [2][6][7] | |

| 59 | °C | [3] | ||

| 138 | °F | [1][3] | ||

| Vapor Density | 4.4 | (air = 1) | [1] |

Experimental Protocols

This section outlines generalized experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of this compound is placed into the fusion tube.

-

The capillary tube, with its sealed end facing upwards, is placed inside the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer and placed in the heating apparatus.

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly exit.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[3][8][10]

Determination of Density (Volumetric Method)

Density is the mass of a substance per unit volume.

Apparatus:

-

Graduated cylinder or pycnometer

-

Analytical balance

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[4][12][13][14]

-

A known volume of this compound is added to the graduated cylinder or pycnometer.

-

The mass of the container with the liquid is measured again.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass.

-

The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer or a modern digital refractometer

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the clean, dry prism of the refractometer.

-

The prism is closed, and the instrument is allowed to equilibrate to the desired temperature (commonly 20°C).

-

The light source is adjusted, and the measurement is taken. In a digital refractometer, the reading is displayed automatically. In an Abbe refractometer, the borderline between the light and dark fields is adjusted to the crosshairs, and the refractive index is read from the scale.

Determination of Flash Point (Pensky-Martens Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup test is a standard method for this determination.[1][2]

Apparatus:

Procedure:

-

A specified volume of this compound is placed in the brass test cup of the apparatus.[2]

-

The cup is closed with a lid that has openings for a stirrer, thermometer, and an ignition source.

-

The sample is heated at a controlled, constant rate while being continuously stirred.[2][9]

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.[2][6]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physical and chemical characterization of a liquid organic compound such as this compound.

References

- 1. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 2. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. scribd.com [scribd.com]

- 5. vernier.com [vernier.com]

- 6. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 7. Flash Point Testing | ioKinetic [iokinetic.com]

- 8. byjus.com [byjus.com]

- 9. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 13. wjec.co.uk [wjec.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 5-Methyl-3-heptanone

This guide provides a comprehensive overview of 5-Methyl-3-heptanone, a ketone with applications ranging from a solvent to a crucial signaling molecule in chemical ecology. Tailored for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its biological significance.

Compound Identification and Structural Formula

This compound, also known as ethyl amyl ketone, is an aliphatic ketone. Its structure consists of a heptane backbone with a carbonyl group at the third carbon and a methyl group at the fifth carbon.

The structural formula is as follows: CH₃CH₂COCH₂CH(CH₃)CH₂CH₃[4]

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. This data is critical for its application in synthesis, as a solvent, and for analytical characterization.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 128.21 g/mol | [1][3][4][5] |

| Appearance | Colorless liquid | |

| Odor | Mild, fruity, pungent | [1][3] |

| Melting Point | -57 °C (-70 °F) | [1] |

| Boiling Point | 157-162 °C at 1013 hPa | |

| Density | 0.82 g/cm³ at 20 °C | |

| Solubility in Water | 3 g/L | |

| Vapor Pressure | 2.7 hPa at 25 °C | |

| Flash Point | 43-44 °C (111.2 °F) - closed cup | [6] |

| Refractive Index | n20/D 1.414 |

Table 2: Spectroscopic and Analytical Identifiers

| Identifier Type | Identifier | Source |

| SMILES String | CCC(C)CC(=O)CC | [5] |

| InChI | 1S/C8H16O/c1-4-7(3)6-8(9)5-2/h7H,4-6H2,1-3H3 | [7] |

| InChIKey | PSBKJPTZCVYXSD-UHFFFAOYSA-N | [7] |

| Kovats Retention Index | 926 (Standard non-polar column, 110 °C) | [8] |

Experimental Protocols

Detailed methodologies for the synthesis, conversion, and analysis of this compound are presented below.

A two-step reaction sequence can be employed for the synthesis of this compound. The first step involves the Grignard synthesis of the precursor alcohol, 4-methyl-3-heptanol, followed by its oxidation.[9]

Protocol:

-

Grignard Reagent Formation: Prepare the Grignard reagent by adding 2-bromopentane (0.016 mole) to dry magnesium shavings (0.30 mole) in 100 mL of dry ethyl ether. If the reaction does not initiate, a few drops of methyl iodide and a crystal of iodine can be used as initiators.[9]

-

Synthesis of 4-Methyl-3-heptanol: Once the Grignard reagent is formed, slowly add a solution of propanal in dry ether to the reaction mixture. After the addition is complete, stir the mixture for an additional 15 minutes.[9]

-

Work-up and Isolation of Alcohol: Hydrolyze the reaction mixture by carefully adding an aqueous solution of ammonium chloride. Separate the ether layer, wash it with 5% aqueous NaOH, and dry it over magnesium sulfate. Remove the ether by evaporation and distill the remaining oily residue at atmospheric pressure. Collect the fraction boiling between 150-165 °C to obtain 4-methyl-3-heptanol.[9]

-

Oxidation to this compound: Dissolve sodium dichromate dihydrate (0.15 mole) in water and add concentrated sulfuric acid. Cool the solution to room temperature. Slowly add 4-methyl-3-heptanol (0.107 mole) to the stirred dichromate solution. The color of the mixture should change to green.[9]

-

Isolation and Purification of Ketone: After the reaction is complete, separate the organic layer and wash it with four 50-mL portions of 10% sodium hydroxide solution. Dry the organic layer with magnesium sulfate and remove the ether on a steam bath. The resulting crude product can be purified by distillation at atmospheric pressure (boiling point 156-157 °C) to yield pure this compound.[9]

This compound can be converted to a mixture of C₈ alkenes (5-methyl-3-heptene and 5-methyl-2-heptene) and a C₈ alkane (3-methyl heptane) via a one-step catalytic hydrodeoxygenation process.[10]

Protocol:

-

Catalyst Preparation: Synthesize the bifunctional catalyst (e.g., 20 wt% Cu on Al₂O₃ or 1 wt% Pt on Al₂O₃) using the incipient wetness impregnation method.[10]

-

Catalyst Reduction: Place 0.5 g of the catalyst in a fixed-bed stainless steel reactor. Reduce the catalyst in-situ at 300 °C for 1 hour with a flow of hydrogen and nitrogen.[10]

-

Catalytic Reaction: After reduction, cool the reactor to the desired reaction temperature (e.g., 220 °C). Introduce this compound at a feed rate of 1 mL/h along with hydrogen and nitrogen into a preheater and then into the reactor. Maintain a constant H₂/ketone molar ratio (e.g., 25).[10]

-

Product Analysis: Analyze the product composition using an on-line gas chromatograph (GC) equipped with a Flame Ionization Detector (FID). Use a column such as MXT-1 (100% dimethyl polysiloxane). The GC oven program can be set to 40 °C for 5 min, then ramped to 120 °C at 40 °C/min, and finally to 250 °C at 20 °C/min, holding for 10 min.[10] Product identification can be confirmed with GC-MS.[10]

For quantitative analysis, this compound can be measured by Gas Chromatography with a Flame Ionization Detector (GC-FID).[11]

Protocol:

-

Sample Collection: Collect the sample material using appropriate equipment, such as a sorbent tube for air samples.[11]

-

Instrumentation: Utilize a GC system equipped with an FID.[11]

-

Method: An in-house method is typically adopted by analytical laboratories. A common approach involves thermal or solvent desorption of the sample from the collection media, followed by injection into the GC.[11]

-

Quantification: The limit of quantification can be as low as 2 µ g/media .[11] Purity is often reported as ≥94.0% (GC).[4]

Biological Significance: Pheromonal Activity

This compound serves as a sex pheromone in certain marine invertebrates, such as the nereidid polychaete Platynereis dumerilii.[12] It plays a crucial role in coordinating reproductive behavior by attracting sexual partners and ensuring the synchronized release of gametes.[12]

Interestingly, the two optical isomers have distinct roles: the S(+)-isomer is produced by males and acts on females, while the R(-)-isomer is produced by females and acts on males.[12] The pheromone binds to olfactory receptors, initiating a signal transduction cascade that results in a behavioral response, such as swarming activity or gamete release.[12][13] This chemical signaling is vital for reproductive success in these species.

Safety and Handling

This compound is a flammable liquid and vapor. It can cause serious eye irritation and may cause respiratory irritation.

-

Hazard Classifications: Flammable Liquid 3, Eye Irritant 2, STOT SE 3.

-

Precautionary Statements: Keep away from heat, sparks, and open flames. Use only in a well-ventilated area. Wear protective gloves and eye/face protection.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed at a temperature between 2-30°C.

References

- 1. This compound | C8H16O | CID 7822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Heptanone, 5-methyl- [webbook.nist.gov]

- 3. This compound [drugfuture.com]

- 4. scbt.com [scbt.com]

- 5. This compound, (+)- | C8H16O | CID 1715061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [thegoodscentscompany.com]

- 7. This compound(541-85-5) 1H NMR spectrum [chemicalbook.com]

- 8. 3-Heptanone, 5-methyl- [webbook.nist.gov]

- 9. dasher.wustl.edu [dasher.wustl.edu]

- 10. Conversion of this compound to C8 Alkenes and Alkane over Bifunctional Catalysts [mdpi.com]

- 11. This compound - analysis - Analytice [analytice.com]

- 12. This compound | CAS:541-85-5 | Manufacturer ChemFaces [chemfaces.com]

- 13. Buy this compound oxime (EVT-12092580) | 119180-12-0 [evitachem.com]

Unveiling the Molecular Weight of 5-Methyl-3-heptanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 5-Methyl-3-heptanone, an organic compound of interest in various chemical and pharmaceutical research fields. This document outlines the theoretical calculation of its molecular weight and details the experimental methodology for its empirical determination, adhering to rigorous scientific standards.

Quantitative Data Summary

The molecular weight of a compound is a fundamental physical property, crucial for reaction stoichiometry, analytical characterization, and pharmacokinetic profiling. The table below summarizes the elemental composition and calculated molecular weight of this compound.

| Constituent Element | Symbol | Atomic Count | Standard Atomic Weight (amu) | Total Mass (amu) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 16 | 1.008 | 16.128 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 128.215 |

Note: The total molecular weight is derived from the sum of the masses of its constituent atoms. The molecular formula for this compound is C₈H₁₆O[1][2][3][4]. The standard atomic weights are based on IUPAC recommendations[5][6][7]. The experimentally determined molecular weight is often cited as 128.21 g/mol or 128.22 g/mol [1][2][3][4].

Experimental Protocol: Molecular Weight Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and molecular weight determination of volatile and semi-volatile organic compounds such as this compound.

Principle

The sample is first vaporized and separated into its components in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are sorted based on their mass-to-charge ratio (m/z). The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound.

Methodology

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be optimized to avoid column overloading and detector saturation.

-

Gas Chromatography (GC) Separation:

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated inlet of the gas chromatograph. The high temperature of the inlet port ensures the rapid volatilization of the sample.

-

Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The column is coated with a stationary phase that interacts with the sample components to varying degrees, leading to their separation based on boiling points and polarity. Lower molecular weight compounds tend to elute from the column faster than those with higher molecular weights.

-

-

Mass Spectrometry (MS) Analysis:

-

Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where the molecules are bombarded with a high-energy electron beam. This process dislodges an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer filters the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the filtered ions. The signal is amplified and sent to a data system.

-

-

Data Analysis: The output is a mass spectrum, which is a plot of ion abundance versus m/z. The peak with the highest m/z value that is not an isotope peak typically represents the molecular ion (M⁺), and its m/z value corresponds to the molecular weight of the compound. For this compound, a prominent peak at m/z 128 would be expected.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the determination of the molecular weight of this compound.

Caption: Workflow for Molecular Weight Determination using GC-MS.

References

- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. agilent.com [agilent.com]

- 5. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

5-Methyl-3-heptanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-heptanone is an organic compound classified as a ketone. It is a colorless liquid with a mild, fruity odor and is utilized as a solvent for various resins and in the fragrance industry.[1] Notably, this molecule also plays a significant role in chemical ecology, acting as a sex pheromone in certain marine invertebrates.[2] This technical guide provides a comprehensive overview of this compound, encompassing its nomenclature, physicochemical properties, synthesis protocols, and biological significance.

Synonyms and Nomenclature

This compound is known by a variety of names in scientific literature and commerce. Proper identification is crucial for accurate research and sourcing.

| Type | Name |

| IUPAC Name | 5-Methylheptan-3-one[2] |

| Systematic Name | 3-Heptanone, 5-methyl-[3] |

| Common Names | Ethyl amyl ketone[1], Ethyl sec-amyl ketone[2][4], Ethyl isoamyl ketone[5][6], Isoamyl ethyl ketone[6] |

| Abbreviation | EAK[1] |

| CAS Registry Number | 541-85-5 (for the racemic mixture)[1][2][3][5][7] |

| Chiral CAS Numbers | 541-85-5 (R)-isomer, 20616-93-7 (S)-(+)-isomer[8] |

| Other Identifiers | EINECS 208-793-7[2], Beilstein Number 0506345[2], UNII-9RQ13D247K[2] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, application in experimental setups, and for computational modeling.

| Property | Value | Reference |

| Molecular Formula | C8H16O | [1][2][3][5] |

| Molecular Weight | 128.21 g/mol | [1][2][5] |

| Appearance | Colorless clear liquid | [7] |

| Odor | Mild fruity odor | [1] |

| Boiling Point | 157-162 °C at 760 mmHg | [1][2] |

| Melting Point | -57 °C | [6] |

| Density | 0.820-0.824 g/cm³ at 20 °C | [1][2] |

| Refractive Index (nD) | 1.41800 to 1.42400 at 20.00 °C | [7] |

| Vapor Pressure | 2.7 hPa at 25 °C | [6] |

| Flash Point | 43 °C (111.2 °F) - closed cup | [6] |

| Solubility in Water | 3 g/L | [6] |

| LogP (Octanol/Water Partition Coefficient) | 2.20 (estimated) | [7] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

| Spectroscopy Type | Key Features |

| Mass Spectrometry (MS) | The NIST WebBook provides the electron ionization mass spectrum for 3-Heptanone, 5-methyl-. |

| ¹H NMR | ChemicalBook provides the ¹H NMR spectrum for this compound. |

Experimental Protocols

Synthesis of this compound via Grignard Reaction and Oxidation

This two-step synthesis is a common laboratory method for the preparation of 4-methyl-3-heptanone, a constitutional isomer of this compound. The principles of this synthesis are directly applicable. The synthesis of 4-methyl-3-heptanol is achieved through a Grignard reaction, followed by oxidation to the corresponding ketone.[9]

Step 1: Grignard Synthesis of 4-Methyl-3-heptanol [4]

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a mechanical stirrer, add magnesium turnings (4.8 g, 0.20 mole) and 100 mL of anhydrous diethyl ether.

-

Slowly add a solution of 2-bromopentane (27.9 g, 0.184 mole) in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

-

Reaction with Aldehyde: Cool the Grignard reagent in an ice bath and slowly add a solution of propanal (11.6 g, 0.20 mole) in anhydrous diethyl ether.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional hour.

-

Work-up: Carefully pour the reaction mixture into a beaker containing ice and a saturated solution of ammonium chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain crude 4-methyl-3-heptanol.

Step 2: Oxidation to 4-Methyl-3-heptanone [4]

-

Prepare a solution of sodium dichromate (22.2 g, 0.074 mole) in water (100 mL) and concentrated sulfuric acid (17.6 g, 0.18 mole) in a three-necked flask equipped with a dropping funnel, condenser, and a mechanical stirrer.

-

Cool the oxidizing solution in an ice bath and slowly add the crude 4-methyl-3-heptanol (13.9 g, 0.107 mole) with vigorous stirring. The color of the reaction mixture will change from orange to green.

-

After the addition, continue stirring for 15 minutes.

-

Transfer the reaction mixture to a separatory funnel, separate the organic layer, and wash it with 10% sodium hydroxide solution, followed by water.

-

Dry the organic layer with anhydrous magnesium sulfate and purify by distillation to obtain 4-methyl-3-heptanone.

Asymmetric Synthesis of (S)-(+)-4-Methyl-3-heptanone

This method utilizes the SAMP-/RAMP-hydrazone method for the asymmetric synthesis of the (S)-(+)-enantiomer of 4-methyl-3-heptanone.[8]

-

Formation of 3-Pentanone SAMP Hydrazone: React 3-pentanone with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form the corresponding hydrazone.[8]

-

α-Alkylation: Deprotonate the hydrazone with lithium diisopropylamide (LDA) at 0 °C, followed by alkylation with an appropriate electrophile (e.g., an ethyl halide to introduce the ethyl group at the α-position).[8]

-

Ozonolysis: Cleave the resulting hydrazone with ozone at -78 °C to yield the chiral ketone, (S)-(+)-4-methyl-3-heptanone.[8]

Biological Activity and Signaling

This compound has been identified as a sex pheromone in the marine polychaete Platynereis dumerilii.[2] In this context, it plays a crucial role in coordinating reproductive behavior. The two enantiomers have distinct roles: the S(+)-isomer is produced by males and acts on females, while the R(-)-isomer is produced by females and acts on males.[2] This chemical signaling ensures the synchronized release of gametes, increasing the probability of successful fertilization. The interaction of the pheromone with specific receptors on the target organism initiates a signal transduction cascade that leads to a behavioral response, such as swarming and gamete release.[2]

Visualizations

Synthesis Workflow of 4-Methyl-3-heptanone

Caption: Grignard synthesis and subsequent oxidation to produce 4-methyl-3-heptanone.

Pheromone Signaling Pathway

Caption: Simplified signaling pathway of this compound as a pheromone.

References

- 1. This compound | C8H16O | CID 7822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:541-85-5 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound [thegoodscentscompany.com]

- 4. dasher.wustl.edu [dasher.wustl.edu]

- 5. Buy this compound oxime (EVT-12092580) | 119180-12-0 [evitachem.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Buy 4-Methyl-3-heptanone | 6137-11-7 [smolecule.com]

An In-depth Technical Guide to Ethyl 2-Methylbutyl Ketone (5-Methyl-3-heptanone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylbutyl ketone, systematically known as 5-methyl-3-heptanone, is an aliphatic ketone with the chemical formula C₈H₁₆O.[1] It is a colorless liquid recognized for its characteristic fruity and floral odor.[1] This compound finds applications as a fragrance ingredient, a specialized solvent, and a versatile intermediate in the synthesis of various organic compounds, including potential drug candidates.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic data.

Chemical and Physical Properties

The fundamental properties of Ethyl 2-methylbutyl ketone (this compound) are summarized in the tables below, providing a clear reference for laboratory and industrial applications.

General Properties

| Property | Value | Reference |

| Systematic Name | This compound | [3][4] |

| Common Synonyms | Ethyl 2-methylbutyl ketone, Ethyl sec-amyl ketone, Amyl ethyl ketone | [3][4][5] |

| CAS Number | 541-85-5 | [4][5] |

| Molecular Formula | C₈H₁₆O | [1][3] |

| Molecular Weight | 128.21 g/mol | [3][5] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Fruity, floral, slightly green, pungent | [1][3] |

Physical Properties

| Property | Value | Reference |

| Boiling Point | 157-162 °C at 1013 hPa | [5][6][7] |

| Melting Point | -57 °C | [7] |

| Density | 0.82 g/cm³ at 20 °C | [6][7] |

| Flash Point | 43 °C (111.2 °F) - closed cup | [7][8] |

| Solubility in Water | 3 g/L | [7] |

| Vapor Pressure | 2.7 hPa at 25 °C | [7][8] |

| Refractive Index (n20/D) | 1.414 | [9] |

Synthesis of Ethyl 2-Methylbutyl Ketone

The synthesis of this compound can be effectively achieved through a two-step process involving a Grignard reaction to form the precursor alcohol, followed by its oxidation to the desired ketone.

Experimental Protocol: Grignard Reaction for 5-Methyl-3-heptanol Synthesis

This protocol is adapted from the synthesis of the isomeric 4-methyl-3-heptanol and is applicable for the synthesis of 5-methyl-3-heptanol, the precursor to this compound. The reaction involves the formation of a Grignard reagent from 1-bromobutane, which then reacts with butanal.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-Bromobutane

-

Butanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

A solution of 1-bromobutane in anhydrous diethyl ether is prepared and placed in the dropping funnel. A small amount is added to the flask to initiate the reaction, which may be evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has initiated, the remaining 1-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

The reaction flask is cooled in an ice bath, and a solution of butanal in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition of butanal is complete, the reaction mixture is stirred at room temperature for one hour.

-

The reaction is then quenched by the slow, careful addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 5-methyl-3-heptanol.

Experimental Protocol: Oxidation of 5-Methyl-3-heptanol

The crude 5-methyl-3-heptanol is oxidized to this compound using an oxidizing agent such as pyridinium chlorochromate (PCC) or a Jones oxidation.

Materials:

-

Crude 5-methyl-3-heptanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane

-

Silica gel

-

Diethyl ether

Procedure (using PCC):

-

A suspension of PCC in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

A solution of the crude 5-methyl-3-heptanol in anhydrous dichloromethane is added to the PCC suspension in one portion.

-

The mixture is stirred at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be purified by fractional distillation to obtain the pure ketone.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of Ethyl 2-methylbutyl ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the different proton environments in the molecule. The ethyl group attached to the carbonyl will show a quartet for the -CH₂- group and a triplet for the -CH₃ group. The protons on the 2-methylbutyl group will show more complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton. A prominent peak in the downfield region (around 210-215 ppm) is characteristic of the carbonyl carbon. The remaining seven carbon atoms will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong, sharp absorption band in the region of 1710-1720 cm⁻¹, which is characteristic of the C=O stretching vibration of an aliphatic ketone. The spectrum will also show C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 128.[7] The fragmentation pattern is key to its identification. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, prominent fragments would be expected from the loss of an ethyl radical (M-29) and a sec-butyl radical (M-57).[7]

Applications and Reactivity

Industrial and Research Applications

-

Fragrance and Flavor: Due to its pleasant fruity and floral scent, it is used in the formulation of perfumes, colognes, and various scented consumer products.[1]

-

Solvent: It serves as a solvent for various resins and coatings.[1]

-

Chemical Intermediate: It is a valuable precursor in the synthesis of more complex organic molecules and fine chemicals.[1][2]

Chemical Reactivity and Pathways

A significant reaction of this compound is its conversion to other useful chemicals. For example, it can undergo hydrodeoxygenation to produce a mixture of C₈ alkenes and alkanes, which have potential as biofuels or chemical feedstocks.[10]

The reaction pathway for the hydrodeoxygenation of this compound over a bifunctional catalyst can be visualized as follows:

This process typically involves an initial hydrogenation of the ketone to the corresponding alcohol, followed by dehydration to form alkenes, and a final hydrogenation to yield the alkane.[10]

Safety and Handling

Ethyl 2-methylbutyl ketone is a flammable liquid and vapor.[6][11] It can cause serious eye irritation and may cause respiratory irritation.[6][11]

Handling Precautions:

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][11]

-

Use in a well-ventilated area.[11]

-

Wear protective gloves, eye protection, and face protection.[11]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

Exposure can lead to irritation of the eyes, skin, and mucous membranes, as well as headache and nausea at higher concentrations.[5][12]

Conclusion

Ethyl 2-methylbutyl ketone (this compound) is a valuable chemical with diverse applications, particularly in the fragrance industry and as a synthetic intermediate. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in research and development. This guide provides a foundational technical overview to support professionals in the fields of chemistry and drug development.

References

- 1. This compound(541-85-5) 1H NMR [m.chemicalbook.com]

- 2. This compound = 94 GC 541-85-5 [sigmaaldrich.com]

- 3. This compound [thegoodscentscompany.com]

- 4. Novel methyl heptanone synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 5. This compound(541-85-5) 13C NMR spectrum [chemicalbook.com]

- 6. This compound | C8H16O | CID 7822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chegg.com [chegg.com]

- 8. 3-Heptanone, 5-methyl- [webbook.nist.gov]

- 9. This compound(541-85-5) IR Spectrum [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

5-Methyl-3-heptanone: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3-heptanone is a volatile organic compound with significant biological activity, acting as a pheromone in a variety of insect species and contributing to the aromatic profile of certain plants and microorganisms. This technical guide provides an in-depth overview of the natural occurrences of this compound, presenting quantitative data from various biological sources. Detailed experimental protocols for the extraction, isolation, and quantification of this ketone are outlined, with a focus on gas chromatography-mass spectrometry (GC-MS) techniques. Furthermore, the biosynthetic pathway of this compound is elucidated, illustrating its origin from polyketide precursors. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, natural product chemistry, and drug development.

Natural Sources of this compound

This compound has been identified in a diverse range of organisms, where it serves various ecological functions. Its presence is well-documented in insects, where it primarily functions as an alarm or sex pheromone. It has also been detected in several plant species, contributing to their essential oil composition, as well as in a marine polychaete and a species of microorganism.

Animal Kingdom

The most significant natural sources of this compound are found within the animal kingdom, particularly among insects.

-

Insects: This ketone is a crucial semiochemical for numerous insect species. It functions as an alarm pheromone in various species of harvester ants of the genus Pogonomyrmex and in the Texas leaf-cutting ant, Atta texana.[1] In the braconid wasp Leiophron uniformis, it acts as a defensive secretion.[2] Furthermore, this compound is a component of the sex pheromone of the lucerne weevil, Sitona discoideus.[3]

-

Marine Polychaetes: The marine polychaete Platynereis dumerilii utilizes this compound as a sex pheromone, highlighting the compound's role in chemical communication beyond the insect world.[4]

Plant Kingdom

Several plant species have been found to produce this compound as a component of their volatile organic compound profile.

-

Limonia acidissima (Kawista): The fruit of the kawista tree is a known source of this compound.[4]

-

Origanum acutidens: This species of oregano has been reported to contain this compound.[5]

-

Thymus longicaulis: This species of thyme is another plant source of the compound.[5]

Microorganisms

The production of this compound has also been attributed to the microbial world.

-

Streptomyces cinnamomeus-like: A microorganism resembling Streptomyces cinnamomeus has been identified as a producer of this compound.[6]

Quantitative Data on this compound in Natural Sources

The concentration of this compound can vary significantly between different natural sources. The following table summarizes the available quantitative data.

| Natural Source | Organism | Amount of this compound | Reference |

| Insect | Atta texana (major worker) | 0.59 µ g/head | [3] |

| Insect | Pogonomyrmex barbatus | ~2,000 ng/head | [2] |

| Insect | Pogonomyrmex rugosus | ~1,000 ng/head | [2] |

| Insect | Pogonomyrmex californicus | ~1,000 ng/head | [2] |

| Insect | Leiophron uniformis | up to 10 ng/head | [2] |

Experimental Protocols

The accurate identification and quantification of this compound from natural sources rely on precise and sensitive analytical techniques. The following sections detail the common experimental protocols employed.

Extraction of this compound from Insect Sources

Two primary methods are utilized for the extraction of this volatile compound from insects:

This method involves the direct extraction of the pheromone from the glands where it is produced and stored.

-

Gland Dissection: Anesthetize the insect by cooling. Under a dissecting microscope, carefully excise the mandibular glands (in the case of ants) or other relevant glands.

-

Solvent Extraction: Immediately place the dissected glands into a vial containing a small volume (e.g., 50-100 µL) of a high-purity solvent such as hexane or dichloromethane.

-

Extraction and Concentration: Allow the glands to be extracted for several hours at room temperature. After extraction, remove the gland tissue. The extract can be concentrated under a gentle stream of nitrogen if necessary.

-

Analysis: The resulting extract is then ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

This non-destructive method collects the volatile compounds released by living insects.

-

Apparatus Setup: Place the insects in a clean glass chamber. Pass a stream of purified, charcoal-filtered air through the chamber.

-

Volatile Trapping: The air exiting the chamber is passed through a trap containing an adsorbent material such as Porapak Q or Tenax TA to capture the volatile organic compounds.

-

Elution: After the collection period, the trapped compounds are eluted from the adsorbent using a small volume of a suitable solvent (e.g., hexane or diethyl ether).

-

Analysis: The eluate is then concentrated and analyzed by GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the identification and quantification of this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically employed for separation.

-

GC Conditions:

-

Injector Temperature: 250 °C

-